Phenol

C6H5OH

C6H6O

C6H5OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5OH

C6H6O

C6H5OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

9 % at 77 °F (NIOSH, 2024)

1 g/15 ml water

1 g/12 ml benzene

Very soluble in alcohol, chloroform, ether, glycerol, carbon disulfide, petrolatum, volatile and fixed oils, and aqueous alkali hydroxides

Miscible with acetone

For more Solubility (Complete) data for PHENOL (7 total), please visit the HSDB record page.

82.8 mg/mL at 25 °C

Solubility in water, g/l at 20 °C: 84 (moderate)

soluble in water

very soluble (in ethanol)

(77 °F): 9%

Canonical SMILES

Phenol solution, [aqueous] is a white crystalline mass dissolved in an aqueous solution. Solution may be colorless to slightly pink in color with a distinctive phenol odor; sharp burning taste. Aqueous solution will be acidic and act as such. Toxic by ingestion, inhalation and skin absorption; strong irritant to tissues.

Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.

Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.

Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.

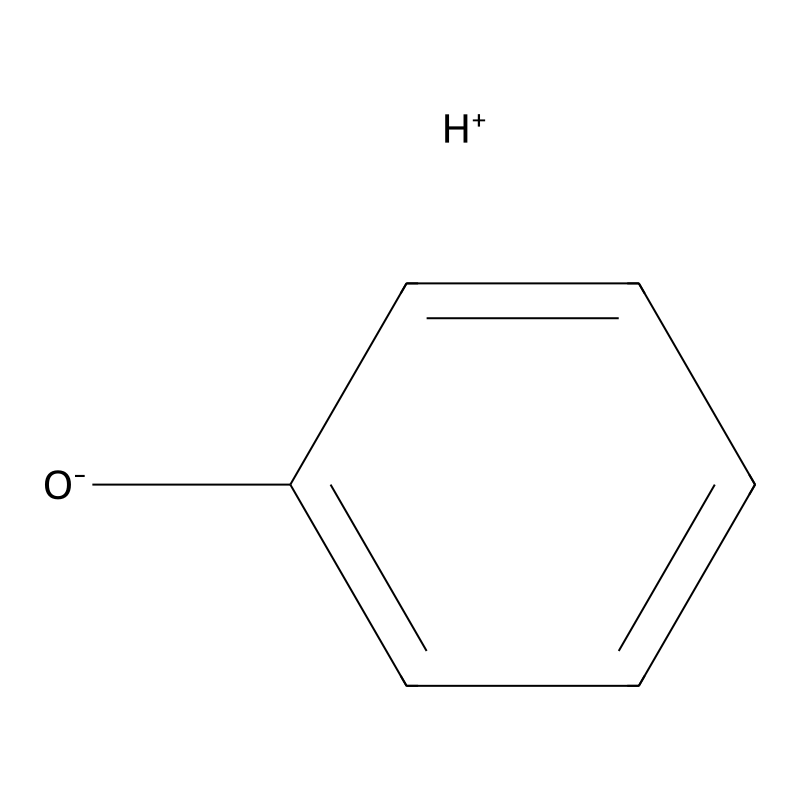

Phenol is an organic hydroxy compound that consists of benzene bearing a single hydroxy substituent. The parent of the class of phenols. It has a role as a disinfectant, an antiseptic drug, a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a phenolate.

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores. Phenol has been used to disinfect skin and to relieve itching. Phenol is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis. Additionally, phenol and its related compounds are used in surgical ingrown toenail treatment, a process termed phenolization. Research indicates that parental exposure to phenol and its related compounds are positively associated with spontaneous abortion. During the second world war, phenol injections were used as a means of execution by the Nazis. Phenol is a toxic compound whose vapours are corrosive to the skin, eyes, and respiratory tract.

Phenol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Exposure to phenol may occur from the use of some medicinal products (including throat lozenges and ointments). Phenol is highly irritating to the skin, eyes, and mucous membranes in humans after acute (short-term) inhalation or dermal exposures. Phenol is considered to be quite toxic to humans via oral exposure. Anorexia, progressive weight loss, diarrhea, vertigo, salivation, a dark coloration of the urine, and blood and liver effects have been reported in chronically (long-term) exposed humans. Animal studies have reported reduced fetal body weights, growth retardation, and abnormal development in the offspring of animals exposed to phenol by the oral route. EPA has classified phenol as a Group D, not classifiable as to human carcinogenicity.

Phenol is a natural product found in Aspergillus violaceofuscus, Scrophularia buergeriana, and other organisms with data available.

Phenol is hydroxybenzene; Carbolic Acid. Used as a germicidal agent and as an intermediate in chemical synthesis. Highly toxic; corrosive to the skin.

Phenol, is a toxic, colourless crystalline solid with a sweet tarry odor that resembles a hospital smell. It is commonly used as an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores. It has been used to disinfect skin and to relieve itching. Phenol is also used in the preparation of cosmetics including sunscreens, hair dyes, and skin lightening preparations. It is also used in the production of drugs (it is the starting material in the industrial production of aspirin), weedkillers, and synthetic resins. Phenol can be found in areas with high levels of motor traffic, therefore, people living in crowded urban areas are frequently exposed to traffic-derived phenol vapor. The average (mean +/- SD) phenol concentration in urine among normal individuals living in urban areas is 7.4 +/- 2.2 mg/g of creatinine. Exposure of the skin to concentrated phenol solutions causes chemical burns which may be severe; in laboratories where it is used, it is usually recommended that polyethylene glycol solution is kept available for washing off splashes. Notwithstanding the effects of concentrated solutions, it is also used in cosmetic surgery as an exfoliant, to remove layers of dead skin (Wikipedia). In some bacteria phenol can be directly synthesized from tyrosine via the enzyme tyrosine phenol-lyase [EC:4.1.99.2].

An antiseptic and disinfectant aromatic alcohol.

See also: Hydroquinone (active moiety of); Chloroxylenol (active moiety of); Wood Creosote (part of) ... View More ...

Phenol, chemically known as hydroxybenzene, is an aromatic compound characterized by a hydroxyl group (-OH) directly bonded to a benzene ring. Its molecular formula is C₆H₆O, and it appears as a colorless to light pink solid or liquid with a distinctive sweet odor. Phenol is notable for its antiseptic properties and is used in various industrial applications. The presence of the hydroxyl group significantly alters the chemical behavior of the benzene ring, making phenol more reactive than benzene itself.

Phenol is a toxic and corrosive compound. It can cause severe burns upon contact with skin or eyes. Inhalation of phenol vapors can irritate the respiratory tract. Here are some specific hazards:

- Acute Toxicity: Ingestion, inhalation, or skin absorption of phenol can be fatal.

- Skin and Eye Irritation: Causes severe burns and irritation upon contact.

- Flammability: Combustible solid with a flash point of 77 °C.

Antiseptic Properties

Phenol's history in scientific research is intertwined with the fight against infection. In 1865, Joseph Lister, a pioneering British surgeon, employed phenol as an antiseptic to sterilize surgical instruments and the operating field []. This practice dramatically reduced post-surgical infection rates, paving the way for modern aseptic techniques. While phenol itself proved too harsh for continued use as an antiseptic due to its toxicity, the discovery sparked research into safer disinfectants [].

Building Blocks for Pharmaceuticals and Polymers

Phenol serves as a crucial starting material for the synthesis of numerous compounds vital in scientific research and medicine. For instance, it is a precursor to Aspirin, a widely used pain reliever and anti-inflammatory drug []. Additionally, phenol plays a role in the production of Bisphenol-A (BPA), a component in some plastics, though research on the safety of BPA is ongoing [].

Studying Biological Processes

Due to its reactive hydroxyl group, phenol interacts with various biological molecules. Scientists utilize radioactively labelled phenol to study protein binding and enzyme activity []. This technique helps researchers understand how proteins function within cells and design drugs that target specific processes.

Material Science Applications

Phenol's chemical properties make it a valuable material in scientific research. Phenolic resins, formed by the reaction of phenol with formaldehyde, are employed in the production of various research materials. These resins are known for their strength, heat resistance, and insulating properties, making them ideal for building specialized equipment and electronics components used in scientific experiments [].

- Electrophilic Aromatic Substitution: The hydroxyl group increases the electron density of the benzene ring, facilitating reactions with electrophiles. Common reactions include:

- Nitration: Reaction with dilute nitric acid yields ortho- and para-nitrophenols. Concentrated nitric acid can produce 2,4,6-trinitrophenol (picric acid) .

- Bromination: Phenol reacts with bromine water to form 2,4,6-tribromophenol, which precipitates out of solution .

- Sulfonation: Treatment with sulfuric acid results in the formation of sulfonic acids at varying positions depending on temperature .

- Oxidation: Phenols can be oxidized to form quinones, which are important in biological systems .

- Esterification: The reaction of phenols with carboxylic acids or their derivatives leads to the formation of esters .

- Reactions with Bases: Phenols can react with strong bases like sodium hydroxide to form phenoxide ions, which are more reactive towards electrophiles .

- Kolbe's Electrolysis: In this reaction, phenoxide ions react with carbon dioxide to yield ortho-hydroxybenzoic acid .

Phenol can be synthesized through various methods:

- Dow Process: Chlorobenzene reacts with sodium hydroxide under high temperature and pressure to produce phenol .

- Bayer Process: Benzene reacts with oleum to form benzenesulphonic acid, which is then treated with sodium hydroxide to yield phenol .

- Hock Process: Cumene reacts with oxygen to form cumene hydroperoxide, which is hydrolyzed to produce phenol .

- Coal Tar Distillation: Phenol can also be obtained from coal tar during the distillation process.

Phenol has a wide range of applications across various industries:

- Pharmaceuticals: Used in the synthesis of drugs such as acetaminophen.

- Plastics and Resins: A key component in the production of phenolic resins used in adhesives and coatings.

- Disinfectants: Employed in antiseptics and disinfectants due to its antimicrobial properties.

- Chemical Intermediates: Utilized in the production of various chemicals including dyes and fragrances.

Research has shown that phenolic compounds can interact with biological systems in complex ways. Studies indicate that they may modulate enzyme activity, influence oxidative stress responses, and affect cellular signaling pathways. The interactions can vary significantly based on the specific structure of the phenolic compound involved.

| Compound | Structure | Unique Features |

|---|---|---|

| Catechol | C₆H₄(OH)₂ | Contains two hydroxyl groups; used as an antioxidant |

| Resorcinol | C₆H₄(OH)₂ | Similar to catechol but differs in position; used in dyes |

| Hydroquinone | C₆H₆(OH)₂ | Used primarily in photography and skin lightening agents |

| 2-Naphthol | C₁₀H₈O | Naphthalene derivative; used in dye production |

| 4-Nitrophenol | C₆H₄(OH)(NO₂) | Used as an intermediate in dye synthesis |

Phenol's distinct reactivity due to its hydroxyl group makes it more versatile than many similar compounds, allowing it to participate readily in electrophilic substitution reactions while also exhibiting significant biological activity.

Physical Description

Phenol, liquid appears as a colorless liquid when pure, otherwise pink or red. Combustible. Flash point 175 °F. Must be heated before ignition may occur easily. Vapors are heavier than air. Corrosive to skin but because of anesthetic qualities will numb rather than burn. Upon contact skin may turn white. May be lethal by skin absorption. Does not react with water. Stable in normal transportation. Reactive with various chemicals and may be corrosive to lead, aluminum and its alloys, certain plastics, and rubber. Freezing point about 105 °F. Density 8.9 lb / gal. Used to make plastics, adhesives and other chemicals.

Phenol, molten is the white crystalline solid shipped at an elevated temperature to form a semi-solid. It is very hot and may cause burns from contact and also may cause the ignition of combustible materials. It is toxic by ingestion, and inhalation of its fumes, and skin absorption. It may also be very irritating to skin and eyes. It is used to make other chemicals.

Phenol, solid appears as a solid melting at 110 °F. Colorless if pure, otherwise pink or red. Flash point 175 °F. Density 9.9 lb / gal. Vapors are heavier than air Corrosive to the skin (turning skin white) but because of its anesthetic quality numbs rather than burn. Lethal amounts can be absorbed through the skin. Used to make plastics and adhesives.

Liquid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals

Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.] [NIOSH] Pure form is liquefied by water absorbed from the air; [CPS&Q: RARs - Final Report]

Solid

COLOURLESS-TO-YELLOW OR LIGHT PINK CRYSTALS WITH CHARACTERISTIC ODOUR.

White crystalline mass, sharp, medicinal, sweet, tarry odour

Colorless to light-pink, crystalline solid with a sweet, acrid odor.

Colorless to light-pink, crystalline solid with a sweet, acrid odor. [Note: Phenol liquefies by mixing with about 8% water.]

Color/Form

White crystalline mass of hygroscopic, translucent needle-shaped crystals; pink or red when impurities are present; darkens on exposure to light

White, crystalline mass that turns pink or red if not perfectly pure or if under influence of light.

Colorless to light pink, interlaced, or separate, needleshaped crystals, or a ... light pink, crystalline mass

Colorless to light pink crystalline solid. [Note: Phenol liquefies by mixing with about 8% water.]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

359 °F at 760 mmHg (NIOSH, 2024)

359.1 °F at 760 mmHg (EPA, 1998)

181.75 °C @ 101.3 kPa

182 °C

359 °F

Flash Point

175 °F (NIOSH, 2024)

174.2 °F (EPA, 1998)

175 °F

175 °F; 79 °C, (Closed cup)

85 °C, (Open cup)

79 °C c.c.

Heavy Atom Count

Taste

When in very weak solution it has a sweetish taste.

Vapor Density

3.24 (EPA, 1998) - Heavier than air; will sink (Relative to Air)

3.24 (Air= 1)

Relative vapor density (air = 1): 3.2

3.24

Density

1.06 (NIOSH, 2024) - Denser than water; will sink

1.0722 at 68 °F (EPA, 1998) - Denser than water; will sink

1.071 g/cu cm

Concn in "saturated" air: 0.046% by volume (0.77 g/cu m) (25 °C); Density of "saturated" air: 1.00104 (air=1); Conversion: 3.84 mg/cu m = 1 ppm; 1 mg/l = 0.26 mg/cu m

1.06 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

1.06

Odor

Sweet, tarry odor

Somewhat sickeningly sweet and acrid

Odor Threshold

Odor Threshold High: 1.0 [mmHg]

Detection odor threshold from AIHA (mean = 0.060 ppm)

The phenol odor threshold of 19 people was measured and the lowest range of concentrations detected was 0.022-0.094 mg/cu m (0.006-0.024 ppm).

Threshold odor concentration: 0.047-0.5 ppm; Absolute odor threshold: 0.048 ppm; Recognition threshold: median 0.65 ppm, upper-16.4 ppm; Population identification threshold: 0.01-0.47 ppm.

In water odor detection threshold: 5.90 ppm /chemically pure/; In air odor recognition threshold: 4.70x10-2 ppm; /chemically pure/; In air odor detection threshold: 1.00 ppm /purity not specified/; In air odor recognition threshold 4.70x10-2 ppm /pure/; In air odor threshold (type not specified): 7.70x10+10 molecules/cu cm /purity not specified/; In air odor threshold (type not specified): 2.60x10+11 molecules/cu cm /purity not specified/; In water taste threshold (type not specified): 6.00x10+1 ppm /purity not specified/; Odor threshold (medium & type of threshold not specified): 1.05x10+2 ppm /purity not specified/; Taste detection threshold in synthetic deodorized butter: 1.00x10-2 ppm /chemically pure/; Taste detection threshold (medium not specified): 1.00x10-2 ppm /purity not specified/; In beer taste recognition threshold: 2.71x10+1 moles/l /chemically pure/; In beer taste detection threshold: 1.25x10+1 ppb /chemically pure/; In water taste detection threshold: 2.50x10+1 ppm /purity not specified/; Taste recognition threshold (medium not specified): 1.00x10-2 ppm /purity not specified/

Odor Low= 0.1786 mg/m; Odor High= 22.42 mg/m

7.9 ppm in water; 0.05 ppm in ai

Decomposition

Melting Point

109 °F (NIOSH, 2024)

109 °F (EPA, 1998)

40.91 °C

40.9 °C

41 °C

109 °F

UNII

Related CAS

27073-41-2

139-02-6 (hydrochloride salt)

Drug Indication

Therapeutic Uses

Medication (Vet): Antiseptic caustic. Topical anesthetic in pruritic skin conditions. Has been used internally and externally as an antiseptic.

MEDICATION (VET): PHENOL HAS BEEN USED INTERNALLY AS ANTISEPTIC & GASTRIC ANESTHETIC ...

DISINFECTANT & ANTISEPTIC (PRIMARILY FORMER USE)

For more Therapeutic Uses (Complete) data for PHENOL (14 total), please visit the HSDB record page.

Mechanism of Action

The effects of monoamine depletors and monoamine denervators on phenol induced tremor were studied in mice. The tremor induced by phenol was enhanced by pretreatment with reserpine or tetrabenazine, but not with syrosingopine. However, alpha-methyl-p-tyrosine, p-chlorophenylalanine or 6-hydroxydopamine did not affect the tremor. These results suggest that the depletion of central monoamines as a whole contribute to the enhancement of the tremor induced by phenol.

Vapor Pressure

0.4 mmHg (NIOSH, 2024)

0.3513 mmHg at 77 °F (EPA, 1998)

0.35 [mmHg]

0.35 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 47

0.4 mmHg

Absorption Distribution and Excretion

The kidney is the primary route of elimination of phenol.

At I5 min after exposure, the liver contained the highest level of phenol, consisting mainly of free phenol. After 82 minutes post administration, phenol is uniformly distributed in the liver, blood, kidneys, lungs, along with the heart, testes, thymus and the spleen. With the passage of time, the proportion of free to conjugated phenol changed. By 360 minutes most phenol appears in conjugated forms.

In rabbits, 72% is excreted in the urine, 1% in the feces, 4% in the carcass following sacrifice, and trace amounts were exhaled.

Phenol is absorbed by all routes of administration and can reach circulation even when applied to intact skin.

Absorption of 2 g of phenol could result from 8 hr inhalation at about 50 ppm.

The extent of absorption of phenol through rabbit skin is more strongly influenced by the area of the skin exposed than by the concentration of the applied solution in water.

Renal excretion is principal route of elimination. ... In man 90% of non-toxic oral dose (0.01 mg/kg) of (14)C-labeled phenol was excreted in 24 hr, principally as sulfate (77% of the excreted label) and as glucuronide (16%), with small amt of sulfate and glucuronide conjugates of ... hydroquinone. With larger doses, free (unmetabolized) phenol can presumably be found in urine.

For more Absorption, Distribution and Excretion (Complete) data for PHENOL (23 total), please visit the HSDB record page.

Metabolism Metabolites

Phenols are subjected to oxidative metabolism leading to ortho- and para-hydroxylated products. These metabolites are then transformed into equimolar amounts of two conjugates, sulfates and glucuronides.

Metabolism in rabbits given a lethal dose of phenol (0.5 g/kg) resulted in: 47% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 3% excreted in urine, 50% remaining in the carcass. Amounts were exhaled in air and excreted in in the feces. Metabolism in rabbits given a sublethal dose of phenol (0.3 g/kg) resulted in: 23% oxidation to carbon dioxide and water plus traces of 1,4-dihydroxybenzene and ortho-dihydroxybenzene, 72% excreted in the urine, 4% remaining in the carcass, 1% excreted in the feces, and trace amounts exhaled in air. Urinary route resulted in either excretion as free phenol or as conjugate. (Conjugation with sulfuric acid, glucuronic acid or other acids). /From figure/

The cat was shown to be sensitive to phenol. In addition to sulfate conjugates, free 1,4-dihydroxybenzene was found as a major metabolite which may account for the toxicity observed in the cat.

Some species differences have been noted in the metabolism of phenol. Man, rat, mouse, jerboa, gerbil, hamster, lemming, and guinea pig excreted four metabolites: sulfate and glucuronic acid conjugates of phenol and of 1,4-dihydroxybenzene. The squirrel and capuchin monkeys excreted phenol glucuronide, 1,4-dihydroxybenzene glucuronide, and phenol sulfate. The ferret, dog, hedgehog, and rabbit excreted phenol sulfate, 1,4-dihydroxybenzene sulfate, and phenyl glucuronide. The Rhesus monkey, fruit bat, and chicken excreted phenyl sulfate and phenyl glucuronide but not 1,4-dihydroxybenzene conjugates. The cat excreted only phenyl sulfate and 1,4-dihydroxybenzene sulfate, and the pig excreted phenyl glucuronide as its major phenol metabolite. Relatively low doses were utilized in this study.

For more Metabolism/Metabolites (Complete) data for PHENOL (16 total), please visit the HSDB record page.

Phenol has known human metabolites that include Hydroquinone and Catechol.

Phenol is a known human metabolite of benzene.

When it is absorbed through the lungs, gut, or skin, phenol conjugated at the portal-of-entry and free phenol enter the bloodstream where it can then be distributed throughout the body. The dilution of phenol in water enhances the dermal absorption of phenol. Three different enzymes systems catalyze the reactions that transform phenol. Cytosolic phenol sulfotransferases catalyze the transfer of inorganic sulfur from the activated 3'-phosphoadenosine-5'phosphosulfate donor molecule to the hydroxyl group on phenol. Microsomal membrane-located uridine diphosphate (UDP) glucuronosyltransferases catalyze the transfer of an activated glucuronic acid molecule to the hydroxyl moiety of phenol to form an O-glucuronide conjugate. Cytochrome P4502E1, also microsomally located, catalyzes the hydroxylation of phenol to form hydroquinone (and to a much lesser extent, catechol), which is then acted upon by the phase II enzymes. Hydroquinone can, in turn, form conjugates, undergo peroxidation to form benzoquinone, or undergo further oxidation to form trihydroxybenzene. All three enzyme systems that metabolize phenol are found in multiple tissues and there is competition among them not only for phenol, but also for subsequent oxidative products, like hydroquinone. As a consequence, the relative amount of the products formed can vary based on species, dose and route of administration. Cytochromes other than CYP2E1, such as CYP2F2 are suggested to participate in the phenol metabolism in the liver. Tyrosinase also catalyzes the oxidation of phenols. The gastrointestinal tract, liver, lung, and kidney appear to be the major sites of phenol sulfate and glucuronide conjugation of simple phenols. Phenol, in its free and conjugated forms, is a normal constituent of human urine. (L624, A223, A225, A221, A224)

Wikipedia

Methylchloroisothiazolinone

Drug Warnings

Soln of phenol (6%) in glycerine are sometimes employed in medical practice to produce nerve blocks. The spread of phenol beyond the intended site (stellate ganglion) resulted in infarction on the cervical cord with extensive paralysis in one patient and neurolosis of the cervical posterior roots with respiratory arrest in another.

... Phenol ... should be applied only on small areas of skin and occlusive dressings, bandages, or diapers should not be used.

Phenol should never be used in pregnant women, in infants under 6 mo, or for diaper rash.

For more Drug Warnings (Complete) data for PHENOL (8 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life was 13.86 hours, considerably longer than previously reported /in a 47 yr old male with accidental dermal exposure to his left foot (3% of body surface area)/.

The excretion of phenol was studied in human volunteers exposed to phenol by inhalation or skin absorption. The human body behaved almost like a single compartment with respect to phenol absorption and clearance with an excretion rate constant of K= 0.2/hr This corresponds to a half-life of approximately 3.5 hours.

Use Classification

Hazardous Air Pollutants (HAPs)

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Mutagens, Flammable - 2nd degree

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Most of the phenol in the United States is made by the oxidation of cumene, yielding acetone as a by-product. The first step in the reaction yields cumene hydroperoxide, which decomposes with dilute sulfuric acid to the primary products.

Toluene oxidation to benzoic acid and subsequent oxidizing decarboxylation to phenol (Dow process).

Sulfonation of benzene and production of phenol by heating the benzene sulfonate in molten alkali hydroxide.

For more Methods of Manufacturing (Complete) data for PHENOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Miscellaneous Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petrochemical Manufacturing

All other Petroleum and Coal Products Manufacturing

All Other Basic Organic Chemical Manufacturing

Custom Compounding of Purchased Resins

Construction

Primary Metal Manufacturing

Wood Product Manufacturing

Paint and Coating Manufacturing

Wholesale and Retail Trade

Plastics Product Manufacturing

Phenol: ACTIVE

Method of purification: Rectification.

... CONCN OF ABOUT 4 PPM WILL IMPART A DECIDED PHENOL TASTE TO VEGETABLES & FRUIT GROWN WITHIN RADIUS OF MORE THAN A MILE FROM A PLANT WHERE SUCH VAPORS ESCAPE.

Only the Hock process (cumene oxidation) and toluene oxidation are important industrially .... other processes were given up for economic reasons. New plants are now run predominantly on the cumene process.

Analytic Laboratory Methods

Analyte: Phenol; Matrix: air; Procedure: gas chromatography, flame ionization detector; Range: 0.5-6 mg; Est LOD: 10 ug/samp; Precision: 0.044; Interferences: none identified

NIOSH Method 8305, Phenol and p-Cresol in urine, issued 8/15/94, GC/FID, acid hydrolysis and extraction, range 2-300 ug/ml urine, estimated limit of detection 0.5 ug/ml.

NIOSH Method 3502, Phenol, GC/FID, issued 8/15/94, air, solid sorbent tube, working range 5-60 mg/cu m with 100 L air sample, estimated limit of detection 10 ug/sample.

For more Analytic Laboratory Methods (Complete) data for PHENOL (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: Phenol; Matrix: urine; Procedure: Gas chromatography, flame ionization detector; Treatment: acid hydrolysis, extraction; Range: 2-300 ug phenol/ml urine, 2-500 ug p-cresol/ml urine; Controls: pooled urine from unexposed workers; Est Limit of Detection: 0.5 ug/ml urine; Recovery: 94% @ 15 ug phenol/ml urine, 95% @ 50 ug p-cresol/ml urine; Precision: 0.128, 0.091; Interferences: o-phenylphenol has GC retention times similar to phenol

Urinary concentration of phenyl sulfate and phenyl glucuronide (0.91) was slightly higher than those between phenol in the air and phenyl sulfate (0.89) or phenyl glucuronide (0.87).

Storage Conditions

Keep well closed and protected from light.

Store in a cool, dry, well-ventilated location. Separate from oxidizers and acute fire hazards.

Storage tanks should be equipped with heating coils which pass upward through the entire vessel ... . Tanks may be constructed by either welding or riveting. ... Underground tanks are not recommended.

Phenolic resins, PVC, neoprene, saran, and polyethylene are generally unsuitable storage container materials for phenol. /From table/

Interactions

...Following the co-admin of phenol and hydroquinone, a synergistic incr in myelotoxicity and genotoxicity has been observed in the bone marrow of mice. To understand the mechanisms underlying these synergistic genotoxic effects we have studied the origin of micronuclei (MN) formed in bone marrow erythrocytes following the co-admin of these 2 metabolites. Phenol and hydroquinone were administered to male CD-1 mice by ip injection 3 times at 24 hr intervals. The frequency of MN was evaluated in bone marrow cells harvested 24 hr following the final dose. A marked incr in MN was observed in mice co-administered phenol and hydroquinone, which was significantly greater than that observed with the individual metabolites. Labeling with the CREST antibody and multicolor fluorescence in situ hybridization with the mouse major and minor satellite probes indicated that both chromosomal loss and breakage and occurred. The major incr in MN induced by the phenol and hydroquinone combination originated from breakage in the euchromatic region of the mouse chromosomes. The origin of MN in mice co-administered phenol and hydroquinone differed substantially from that induced by hydroquinone alone, but was almost identical to that seen in MN from benzene-treated mice. These results strongly support the hypothesis that interactive effects among benzene metabolites play an important role in the genotoxic and carcinogenic effects of benzene.

Camphor and other substances with similar physicochemical properties interact with phenol both to reduce its corrosive properties and to impede percutaneous absorption. However, severe local necrotic damage and fatal systemic poisoning have followed use of this combination, which was once endorsed for "athlete's foot".

In 27 cases of phenol poisoning by mouth, 10% ethanol solution was judged to offer no advantage over water as lavage fluid. Indeed, symptoms appeared to be more severe when phenol and alcohol were ingested concomitantly.

For more Interactions (Complete) data for PHENOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Gracies JM, Elovic E, McGuire J, Simpson DM: Traditional pharmacological treatments for spasticity. Part I: Local treatments. Muscle Nerve Suppl. 1997;6:S61-91. [PMID:9826983]

Babich H, Davis DL: Phenol: a review of environmental and health risks. Regul Toxicol Pharmacol. 1981 Jun;1(1):90-109. [PMID:6764550]

Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

Ross et al. Reactions of HDDA benzynes with structurally complex, multifunctional natural products. Nature Chemistry, doi: 10.1038/nchem.2732, published online 27 February 2017